6-fluoro-N-(3-methoxyphenyl)quinolin-4-amine
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Overview
Description
6-fluoro-N-(3-methoxyphenyl)quinolin-4-amine is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(3-methoxyphenyl)quinolin-4-amine typically involves the following steps:
Formation of the quinoline core: This can be achieved through various cyclization reactions, such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluoro group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Substitution with the methoxyphenyl group: This step can be carried out using Suzuki-Miyaura cross-coupling reactions, where the quinoline derivative is coupled with a boronic acid or ester in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-(3-methoxyphenyl)quinolin-4-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated quinoline derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Halogenated quinoline derivatives, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
Oxidation: Quinolin-4-one derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-fluoro-N-(3-methoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-3-(4-methoxybenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine
- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- 6-(tert-butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine
Uniqueness
6-fluoro-N-(3-methoxyphenyl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and methoxyphenyl groups enhances its potential as a therapeutic agent by improving its pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C16H13FN2O |
---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
6-fluoro-N-(3-methoxyphenyl)quinolin-4-amine |
InChI |
InChI=1S/C16H13FN2O/c1-20-13-4-2-3-12(10-13)19-16-7-8-18-15-6-5-11(17)9-14(15)16/h2-10H,1H3,(H,18,19) |
InChI Key |
UJKQXTFQDHLCSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2)F |
Origin of Product |
United States |
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